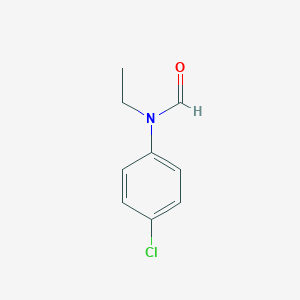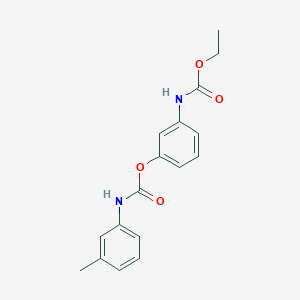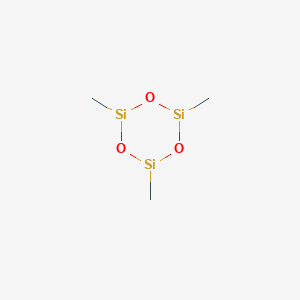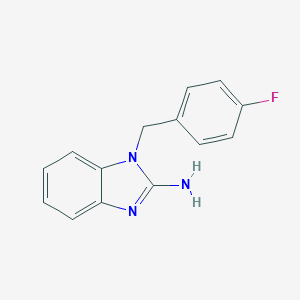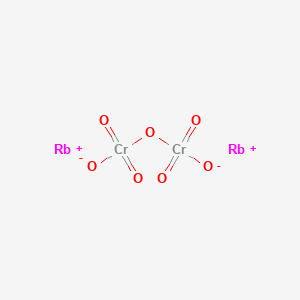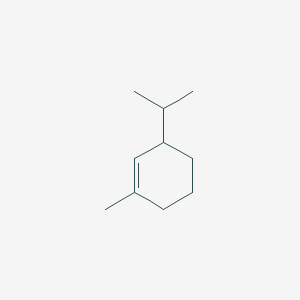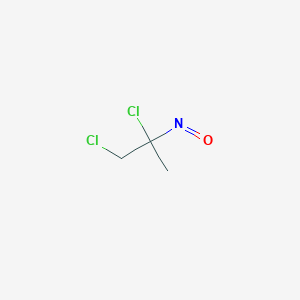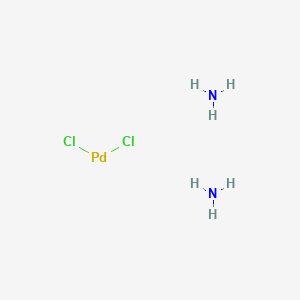
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile, also known as HEPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HEPB is a nitrile derivative of phenylbutyric acid and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing cell cycle arrest and apoptosis in cancer cells. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to reduce the expression of genes involved in inflammation, such as COX-2 and iNOS. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. In addition, the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile. One area of research is the investigation of its potential applications in the treatment of inflammatory and neurodegenerative diseases. Another area of research is the development of new synthetic methods for 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile and to investigate its pharmacokinetics and pharmacodynamics. Overall, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is synthesized through a multi-step process that involves the reaction of 2-phenylbutyronitrile with ethylene oxide, followed by hydrolysis and acidification. The final product is obtained through recrystallization. The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to protect neurons from oxidative stress-induced damage.
Propiedades
Número CAS |
10469-27-9 |
|---|---|
Nombre del producto |
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile |
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-hydroxy-2-(2-hydroxyethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-12(6-8-14,7-9-15)11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |
Clave InChI |
UOZFONUAKNTHHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Otros números CAS |
10469-27-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



